2-(4-fluorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone

Description

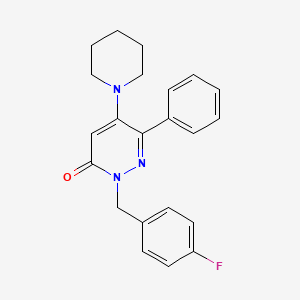

2-(4-Fluorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone is a pyridazinone derivative characterized by a fluorinated benzyl group at position 2, a phenyl group at position 6, and a piperidine substituent at position 5. Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms, known for their diverse pharmacological activities, including antihypertensive, antiplatelet, and multidrug resistance (MDR) reversal properties . The 4-fluorobenzyl moiety enhances metabolic stability and bioavailability due to fluorine’s electronegativity and resistance to oxidative degradation .

Properties

IUPAC Name |

2-[(4-fluorophenyl)methyl]-6-phenyl-5-piperidin-1-ylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O/c23-19-11-9-17(10-12-19)16-26-21(27)15-20(25-13-5-2-6-14-25)22(24-26)18-7-3-1-4-8-18/h1,3-4,7-12,15H,2,5-6,13-14,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVDIVHYXIYMSED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=O)N(N=C2C3=CC=CC=C3)CC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

Introduction of the Fluorobenzyl Group: This step often involves a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the pyridazinone core.

Addition of the Piperidino Group: This can be done through a substitution reaction where the piperidine ring is introduced to the pyridazinone core.

Phenyl Group Addition: This step may involve a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between a phenylboronic acid and a halogenated pyridazinone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogenated derivatives and nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-fluorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.

Materials Science: This compound can be used in the development of new materials with specific electronic or optical properties.

Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-(4-fluorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, depending on the context of its use. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Structural Features and Calculated Properties of Key Pyridazinone Derivatives

*Estimated based on structural analogs.

Key Observations :

- Fluorine’s electron-withdrawing nature may also stabilize the pyridazinone ring, altering C=O stretching frequencies (e.g., 1712–1618 cm⁻¹ in ) and electronic distribution .

- Piperidino vs. Morpholino: The 5-piperidino group in the target compound increases lipophilicity (higher XLogP3) compared to emorfazone’s 5-morpholino group, which may improve CNS penetration .

- Dihydro vs. Aromatic Rings : MCI-154’s 4,5-dihydro structure () reduces aromaticity, increasing topological polar surface area (PSA) and possibly limiting blood-brain barrier penetration compared to the fully aromatic target compound .

Pharmacological Activity Comparisons

Antihypertensive and Antiplatelet Effects

- The target compound’s piperidino group aligns with pyridazinones like MCI-154, which exhibit vasorelaxant and antiplatelet activity via phosphodiesterase-III inhibition . However, MCI-154’s IC₅₀ for antiplatelet activity (0.36 μM) is outperformed by derivatives with chloroacetamido substituents (e.g., compound 97a, IC₅₀: 0.03 μM) . This suggests that the target’s phenyl and fluorobenzyl groups may need optimization for enhanced potency.

- Emorfazone () lacks antiplatelet activity but shares structural similarities (e.g., 5-morpholino), highlighting the critical role of substituent choice in modulating activity .

Multidrug Resistance (MDR) Reversal

- Compound 1f (), which shares the 4-fluorobenzyl group with the target compound, demonstrates significant MDR reversal activity with low toxicity. This suggests that fluorinated benzyl groups may enhance interactions with P-glycoprotein, a key MDR mediator .

Physicochemical and Metabolic Stability

- LogP and PSA : The target compound’s estimated XLogP3 (4.8) and PSA (35.9 Ų) indicate moderate lipophilicity and membrane permeability, comparable to 3,4-dichlorobenzyl analogs () but higher than emorfazone (XLogP3: 1.2) .

Biological Activity

2-(4-Fluorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant case studies.

Structure and Properties

The compound's structure is characterized by a pyridazinone core substituted with a 4-fluorobenzyl group and a piperidine moiety. The presence of the fluorine atom and the phenyl group may influence its biological interactions and pharmacological properties.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

- Inhibition of Enzymes : Many pyridazinone derivatives have been shown to inhibit key enzymes involved in disease processes. For example, derivatives have demonstrated inhibitory activity against monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative disorders .

- Anticancer Activity : Some studies suggest that pyridazinone derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have been tested against multiple cancer cell lines, showing promising results in reducing cell viability .

- Antimicrobial Properties : There is evidence that pyridazinone-based compounds possess antimicrobial activity against various pathogens, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

Biological Evaluation

The biological evaluation of this compound has been limited but can be inferred from studies on related compounds. A summary of findings from related research includes:

Case Study 1: Anticancer Potential

In a study evaluating various pyridazinones, compounds similar to this compound were tested against a panel of 60 cancer cell lines at the National Cancer Institute. Results indicated that certain derivatives exhibited significant cytotoxicity, suggesting that modifications to the piperidine and phenyl groups could enhance anticancer activity.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of pyridazinones, highlighting their ability to inhibit MAO-B activity. The findings suggested that these compounds could potentially be developed into treatments for neurodegenerative diseases like Alzheimer's by preventing the breakdown of neurotransmitters.

Q & A

Q. How can contradictions in mechanism of action studies be resolved?

- Methodological Answer : Conflicting data (e.g., PDE3 vs. calcium channel effects) require:

- Knockout models : Use PDE3-deficient mice to isolate secondary targets.

- Patch-clamp electrophysiology : Directly measure ion channel modulation in cardiomyocytes.

- Transcriptomic profiling : Identify downstream pathways (e.g., cAMP/PKA) via RNA-seq .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.